2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a bipyridine core with a cyano and trifluoromethyl group, a sulfanyl linkage, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives.
Introduction of Functional Groups: The cyano and trifluoromethyl groups are introduced via nucleophilic substitution or electrophilic addition reactions.
Sulfanyl Linkage Formation: The sulfanyl group is introduced through a thiolation reaction.
Attachment of the Benzodioxin Moiety: The benzodioxin moiety is attached via a condensation reaction with the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing catalytic activity. The cyano and trifluoromethyl groups can enhance binding affinity and specificity, while the benzodioxin moiety may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
Uniqueness
2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its combination of a bipyridine core with a benzodioxin moiety, which is not commonly found in similar compounds. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O3S/c23-22(24,25)16-10-17(13-3-5-27-6-4-13)29-21(15(16)11-26)33-12-20(30)28-14-1-2-18-19(9-14)32-8-7-31-18/h1-6,9-10H,7-8,12H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTFSIYNLAYETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=NC=C4)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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